molecular formula C28H55NO3 B13389398 C10 Ceramide

C10 Ceramide

Cat. No.: B13389398
M. Wt: 453.7 g/mol
InChI Key: FDWVAQFAMZLCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decanoylsphingosine, also known as N-decanoylceramide, is a type of ceramide, which is a family of lipid molecules. Ceramides are composed of sphingosine and a fatty acid. N-Decanoylsphingosine specifically has a decanoyl (ten-carbon) fatty acid chain attached to the sphingosine backbone. This compound plays a crucial role in various biological processes, including cell signaling and apoptosis (programmed cell death).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decanoylsphingosine can be synthesized through the acylation of sphingosine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the decanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-Decanoylsphingosine may involve more scalable and efficient methods. One such method includes the enzymatic acylation of sphingosine using lipases, which can offer higher specificity and milder reaction conditions compared to chemical synthesis. This enzymatic process can be optimized for large-scale production by adjusting parameters such as enzyme concentration, reaction time, and temperature.

Chemical Reactions Analysis

Types of Reactions

N-Decanoylsphingosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the sphingosine backbone can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide bond.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sphingosine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Decanoylsphingosine has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.

    Biology: Plays a role in cell signaling pathways, particularly in the regulation of apoptosis and cell differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.

    Industry: Utilized in the formulation of skincare products due to its role in maintaining the skin barrier and hydration.

Mechanism of Action

N-Decanoylsphingosine exerts its effects primarily through its role in cell signaling pathways. It can interact with specific receptors on the cell membrane, leading to the activation of downstream signaling cascades. These pathways can result in various cellular responses, including apoptosis, cell growth, and differentiation. The compound can also modulate the activity of enzymes involved in lipid metabolism, further influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Palmitoylsphingosine: Contains a sixteen-carbon fatty acid chain.

    N-Stearoylsphingosine: Contains an eighteen-carbon fatty acid chain.

    N-Lauroylsphingosine: Contains a twelve-carbon fatty acid chain.

Uniqueness

N-Decanoylsphingosine is unique due to its specific decanoyl fatty acid chain, which can influence its physical and chemical properties, such as solubility and membrane interaction

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVAQFAMZLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.